AG-205 was developed as part of research aimed at understanding the role of PGRMC1 in cancer biology. The compound is categorized under small molecule inhibitors and is recognized for its potential therapeutic applications, particularly in oncology. It is documented under the Chemical Abstracts Service (CAS) number 442656-02-2, which facilitates its identification in scientific literature and databases .
The synthesis of AG-205 involves standard organic chemistry techniques, typically including multi-step reactions that may feature:
While specific synthetic routes for AG-205 may not be extensively detailed in available literature, similar compounds often follow established synthetic pathways involving aromatic substitution and functional group modifications.
AG-205's molecular structure features several key components:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of AG-205. These analyses provide insights into the arrangement of atoms and the nature of chemical bonds within the compound .
AG-205 participates in several chemical reactions relevant to its biological activity:
These interactions highlight AG-205's potential as a therapeutic agent by disrupting critical metabolic pathways in cancer cells.
The mechanism of action for AG-205 primarily involves:
Research indicates that AG-205 does not require PGRMC1 or related proteins for its effects on lipid metabolism, suggesting alternative pathways through which it exerts its influence .
AG-205 exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate dosages and formulations for experimental use .
AG-205 has several promising applications in scientific research:
AG-205 (1-((4aR,9bS)-2,8-Dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido(4,3-b)indol-5-yl)-2-(1-(4-chlorophenyl)tetrazol-5-yl)sulfanyl-ethanone) interacts directly with the heme-binding domain of PGRMC1, a cytochrome b5-like protein. This domain features a unique heme coordination site involving tyrosine residues (Tyr107 and Tyr113 in humans) instead of the histidine residues typical of classical cytochrome b5 proteins [2] [9]. Spectroscopic analyses reveal that AG-205 binding alters the absorption spectrum of the PGRMC1-heme complex, inducing a shift from 423 nm (Soret band of heme-bound PGRMC1) to 408 nm, indicative of heme iron perturbation or displacement [2] [5]. Isothermal titration calorimetry (ITC) studies, however, present conflicting data. While early reports suggested AG-205 binds PGRMC1 with moderate affinity (Kd ~10–50 µM), later rigorous ITC analyses detected no direct binding between AG-205 and either apo- or heme-bound dimerized PGRMC1 [4] [6]. This discrepancy highlights the complex nature of the interaction, potentially involving allosteric effects or dependence on PGRMC1's oligomeric state. AG-205's initial design targeted the heme-binding pocket of the Arabidopsis thaliana MAPR protein (AtMAPR2/AtMP3), exploiting structural similarities within the conserved cytochrome b5-like domain shared among MAPR family members [6].
Table 1: AG-205 Effects on PGRMC1-Heme Complex Properties
Parameter Analyzed | Observation with AG-205 | Technique Used | Reference |
---|---|---|---|
Soret Band Shift | Shift from 423 nm → 408 nm | UV-Vis Spectroscopy | [2] |
Heme Dissociation | Increased rate of heme release | Spectrophotometry/Kinetics | [2] |
Direct Binding (Kd) | Reported Kd ~10-50 µM; Later studies: No binding detected | ITC, SPR | [4] [6] |
Heme Coordination | Perturbation of Tyr107/Tyr113-heme iron interaction | Resonance Raman, Mutagenesis | [9] |
PGRMC1 forms functional homodimers and higher-order oligomers in a heme-dependent manner. Heme binding stabilizes the dimeric interface, primarily through interactions involving the cytochrome b5-like domain. AG-205 disrupts this oligomerization. Immunoblotting under non-reducing conditions shows that AG-205 treatment (typically 10-20 µM) significantly reduces the abundance of PGRMC1 dimers (~50 kDa) and oligomers while increasing monomeric PGRMC1 (~25 kDa) [5] [8]. Co-immunoprecipitation (co-IP) experiments corroborate this, demonstrating reduced recovery of dimeric complexes in AG-205-treated cells [5]. This disruption is functionally significant as PGRMC1 dimerization/oligomerization is crucial for its interactions with partner proteins like EGFR, cytochromes P450, and INSIG-1, which regulate cholesterol biosynthesis and growth signaling [5] [9]. Structural analyses suggest AG-205 binding induces conformational changes within the heme pocket that destabilize the dimer interface, potentially by preventing the proper orientation of key residues required for dimer stability [5] [9]. AG-205's effect on dimerization is observed even in cell lines lacking PGRMC2, indicating its primary target is PGRMC1 self-association [5].
PGRMC1 stabilizes the Epidermal Growth Factor Receptor (EGFR) and facilitates its phosphorylation upon ligand binding. AG-205 disrupts this pro-survival signaling axis. In breast cancer cells (e.g., MDA-MB-231, T47D), treatment with AG-205 (5-15 µM) leads to:
Crucially, AG-205 exerts potent off-target effects on sphingolipid biosynthesis, independent of PGRMC1 or related MAPR proteins. AG-205 directly inhibits UDP-galactose:ceramide galactosyltransferase (CGT, UGT8), the enzyme catalyzing the synthesis of galactosylceramide (GalC) from ceramide and UDP-galactose:
Table 2: AG-205 Effects on Sphingolipid Synthesis Enzymes
Enzyme (EC Number) | Reaction Catalyzed | Effect of AG-205 | Evidence |
---|---|---|---|
UDP-Gal:Cer Galactosyltransferase (CGT, UGT8) (EC 2.4.1.45) | Cer + UDP-Gal → Galactosylceramide (GalC) | Potent Inhibition (IC₅₀ ~1-10 µM) | In vitro assay, Reduced GalC in WT/KO cells [3] [7] |
Cerebroside Sulfotransferase (CST) (EC 2.8.2.11) | GalC + PAPS → Sulfatide | No Inhibition | In vitro assay, Sulfatide loss secondary to GalC loss [7] |
Glucosylceramide Synthase (GCS) (EC 2.4.1.80) | Cer + UDP-Glc → Glucosylceramide (GlcC) | No Inhibition | Unchanged GlcC levels in AG-205-treated cells [7] |
PGRMC1 functions as a putative heme chaperone or sensor, facilitating heme delivery to hemoproteins like cytochromes b5 (cyt b5) and P450 (CYP) enzymes. AG-205 disrupts these heme-mediated interactions:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7